This compound is classified as a 2-oxazolidinone, which is characterized by the presence of a cyclic structure that includes a nitrogen atom adjacent to an oxygen atom. The presence of the indole moiety indicates that it may also exhibit properties associated with indole derivatives, which are known for their roles in various biological functions and therapeutic applications.
The synthesis of 2-oxazolidinones can be achieved through various methods, including:
These methods highlight the versatility and efficiency of modern synthetic techniques for obtaining 2-oxazolidinone derivatives.
The molecular structure of 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- can be analyzed based on its functional groups and stereochemistry:
Computational studies or X-ray crystallography could provide further insights into the precise conformation and electronic properties of this compound.
The chemical reactivity of 2-Oxazolidinone derivatives often involves:
These reactions underscore the potential for modifying the compound to enhance its biological activity or alter its pharmacological profile.
The mechanism of action for compounds like 2-Oxazolidinone typically involves:
Understanding these mechanisms is crucial for optimizing therapeutic applications and minimizing side effects.
The physical and chemical properties of 2-Oxazolidinone derivatives include:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are typically employed to confirm these properties.
The applications of 2-Oxazolidinones are extensive:
The compound 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- is formally identified by the IUPAC name 4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one [3] [5]. This nomenclature systematically describes its core structural elements:
The compound is classified under the broader chemical class of tryptamines due to its indoleethylamine backbone [3]. Its registry in chemical databases reflects standardized naming conventions:
Table 1: Standardized Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
PubChem CID (Racemic) | 5731 |
PubChem CID ((4R)-) | 441240 |
ChEBI ID | CHEBI:181552 |
CAS (Racemic) | 139264-82-7 |
CAS ((4S)-) | 139264-17-8 |
CAS ((4R)-) | 139264-24-7 |
The compound has the molecular formula C₁₆H₂₁N₃O₂, corresponding to a molecular weight of 287.36 g/mol [1] [5] [7]. Key structural features include:
Stereochemistry is denoted using the Cahn-Ingold-Prelog system, specifying absolute configurations as (4R) or (4S). The chiral center arises from the tetrahedral carbon (C4) of the oxazolidinone ring, where substitution creates non-superimposable mirror images. The (4S)-configuration is biologically relevant in pharmaceutical applications, while the (4R)-enantiomer serves as a reference for chiral purity studies [8] [10].
While explicit crystallographic data for this specific compound is limited in the retrieved literature, insights can be inferred from structural analogs and computational predictions:
Conformational dynamics studies suggest:
The C4 chirality creates two enantiomers with identical connectivity but distinct spatial arrangements:
Table 2: Stereoisomer Comparison
Property | (4S)-Enantiomer | (4R)-Enantiomer |
---|---|---|
CAS Registry | 139264-17-8 [8] [10] | 139264-24-7 [9] [10] |
Pharmaceutical Relevance | Active ingredient (Zolmitriptan) [8] | Pharmacologically distinct [9] |
Synthesis Source | Commercially available (e.g., Indagoo, Cymitquimica) [8] | Research chemical (e.g., Simson Pharma) [10] |
Chiral Purity | Typically ≥99% enantiomeric excess (ee) | ≥95% ee for analytical standards [10] |
Structural Implications:
Analytical Differentiation:
Table 3: Stereoisomer Sources and Specifications
Supplier | Stereoisomer | Purity | Catalog Reference |
---|---|---|---|
Indagoo (Cymitquimica) | (4S)- | 99% | IN-DA001AL8 [8] |
Simson Pharma | (4R)- | >95% | Z030018 [10] |
Chemical Vendors | Racemic | >98% | VC21246794 [5] |
Comprehensive Compound Nomenclature
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: